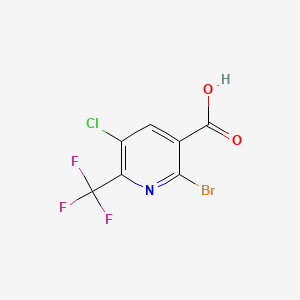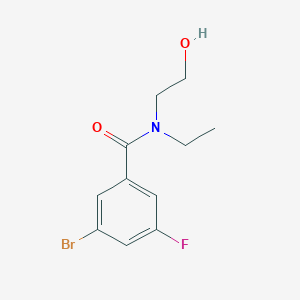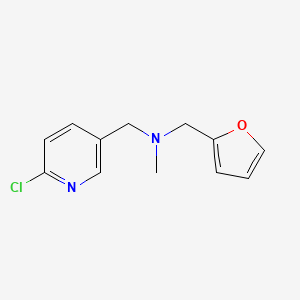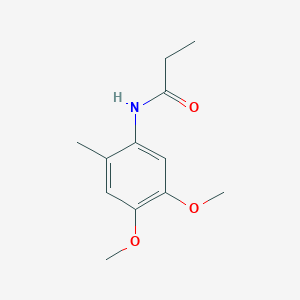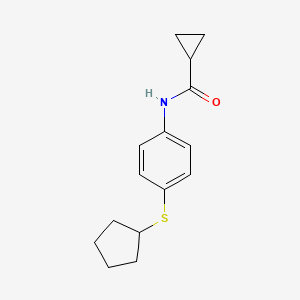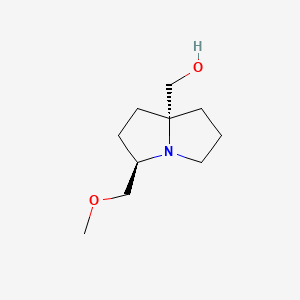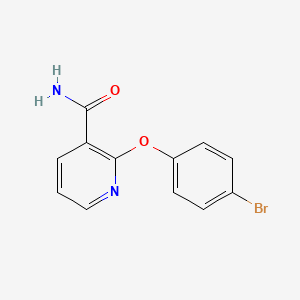
2-(4-Bromophenoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenoxy)nicotinamide is an organic compound with the molecular formula C12H9BrN2O2 It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a 4-bromophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)nicotinamide typically involves the reaction of 4-bromophenol with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Bromophenoxy)nicotinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nicotinamide moiety can participate in redox reactions, although specific examples involving this compound are limited.
Coupling Reactions: The phenoxy group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed: The major products depend on the specific reaction. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(4-Bromophenoxy)nicotinamide has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting nicotinamide-related pathways.
Materials Science: The compound can be used in the design of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions.
Biological Studies: Its derivatives have shown antibacterial and antifungal activities, making it a candidate for further biological evaluation.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenoxy)nicotinamide is not fully elucidated. it is believed to interact with nicotinamide-related pathways, potentially influencing cellular redox states and enzyme activities. The bromophenoxy group may also contribute to its biological activity by enhancing its binding affinity to specific molecular targets .
Comparación Con Compuestos Similares
2-(4-Chlorophenoxy)nicotinamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenoxy)nicotinamide: Contains a fluorine atom in place of bromine.
2-(4-Methylphenoxy)nicotinamide: Features a methyl group instead of bromine.
Uniqueness: 2-(4-Bromophenoxy)nicotinamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets and reagents in chemical reactions .
Propiedades
Fórmula molecular |
C12H9BrN2O2 |
|---|---|
Peso molecular |
293.12 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16) |
Clave InChI |
HHCXLTODXIVUIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B14898007.png)
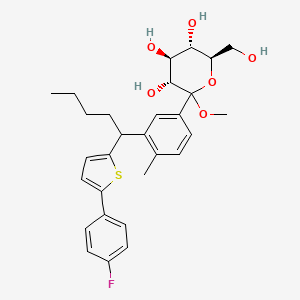

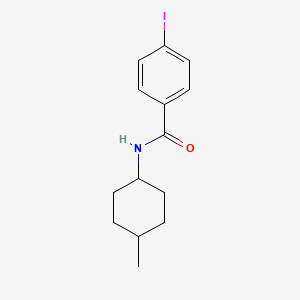
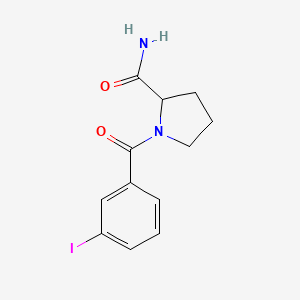
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)
